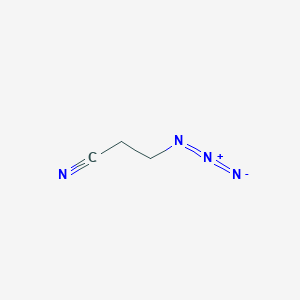

3-Azidopropanenitrile

Vue d'ensemble

Description

3-Azidopropanenitrile is a chemical compound with the molecular formula C3H4N4 . Its average mass is 96.091 Da and its monoisotopic mass is 96.043594 Da .

Molecular Structure Analysis

The molecular structure of 3-Azidopropanenitrile consists of 3 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms . For more detailed structural analysis, you may need to refer to specific scientific literature or databases.Applications De Recherche Scientifique

3-Azidopropanenitrile: A Comprehensive Analysis of Scientific Research Applications: 3-Azidopropanenitrile is a compound that contains both azido and nitrile functional groups. These groups are known for their reactivity and utility in various chemical synthesis processes. Below is a comprehensive analysis of potential scientific research applications for 3-Azidopropanenitrile, based on its chemical properties and the general uses of azides and nitriles in research.

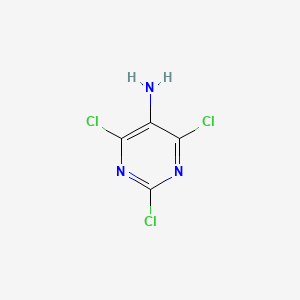

Synthesis of Heterocyclic Compounds

Azides are instrumental in synthesizing various heterocycles, which are crucial in pharmaceuticals and agrochemicals. The azido group in 3-Azidopropanenitrile can participate in cycloaddition reactions to form five-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines .

Melt-Castable Explosives

The azido group is also known for its application in the development of explosives. Compounds with azidoalkyl functionalities can be used to create innovative melt-castable explosives due to their high nitrogen content and energy release upon decomposition .

Pharmaceutical Research

Azides can be transformed into various functional groups that are relevant in drug design and synthesis. The azido group in 3-Azidopropanenitrile could potentially be used to synthesize compounds with antibacterial, anticancer, or antimicrobial activities .

Material Science

Nitriles are used to improve the physicochemical properties of materials like ionic liquids. The nitrile group in 3-Azidopropanenitrile could be incorporated into ionic liquids to enhance their non-volatility and controllable characteristics for various applications .

Dye Synthesis

Azides are precursors for synthesizing azo dyes, which have broad-spectrum biological properties and are used in the pharmaceutical sector. The azido group could be used to synthesize new azo dyes with potential biological activities .

Polymer Chemistry

The nitrile group can participate in polymerization reactions to create novel polymeric materials with specific properties. 3-Azidopropanenitrile could be used as a monomer or initiator in polymer synthesis .

Bioconjugation Techniques

Azides are commonly used in bioconjugation techniques due to their ability to react selectively with alkynes in the presence of other functional groups (click chemistry). This property could make 3-Azidopropanenitrile useful for attaching biomolecules to various substrates or for labeling purposes .

Organic Synthesis Methodologies

The dual functionality of azides and nitriles allows for diverse reactivity patterns. Researchers could use 3-Azidopropanenitrile to develop new synthetic methodologies or as an intermediate in multi-step organic synthesis processes .

Propriétés

IUPAC Name |

3-azidopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVIHZUOANZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550433 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidopropanenitrile | |

CAS RN |

23648-56-8 | |

| Record name | 3-Azidopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)